molecular formula C21H33N3O3 B7916399 [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester

Cat. No.: B7916399
M. Wt: 375.5 g/mol
InChI Key: BOFIHMGPFQAFSH-GGYWPGCISA-N
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Description

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester is a piperidine-derived compound featuring a chiral (S)-2-amino-3-methyl-butyryl side chain and an isopropyl carbamate benzyl ester group. Its molecular formula is inferred as C₂₀H₃₁N₃O₃, with a molecular weight of 361.48 g/mol based on structural analogs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O3/c1-15(2)19(22)20(25)23-12-8-11-18(13-23)24(16(3)4)21(26)27-14-17-9-6-5-7-10-17/h5-7,9-10,15-16,18-19H,8,11-14,22H2,1-4H3/t18?,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFIHMGPFQAFSH-GGYWPGCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)N(C(C)C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCC(C1)N(C(C)C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester is a novel synthetic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1354026-11-1
  • Molecular Formula : C16H31N3O3
  • Molecular Weight : 313.44 g/mol

Structural Characteristics

The compound features a piperidine ring, an isopropyl group, and a carbamic acid moiety, which contribute to its biological activity. The presence of the amino acid derivative enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors in the body, particularly those involved in inflammatory and neurological pathways.

  • Receptor Interaction : It has been shown to act as an antagonist for the CC chemokine receptor 3 (CCR3), which plays a significant role in mediating allergic responses and inflammation. This interaction can inhibit eotaxin-induced calcium mobilization and chemotaxis in eosinophils, thereby reducing inflammation .
  • Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties by modulating cholinergic activity, which is crucial in cognitive functions .

Pharmacological Studies

StudyFindings
In Vitro CCR3 AntagonismDemonstrated potent inhibition of eotaxin-induced eosinophil chemotaxis .
Neuroprotective AssaysIndicated potential for enhancing cholinergic signaling, relevant for Alzheimer's disease treatment .
Structure-Activity Relationship (SAR) AnalysisIdentified key structural features necessary for receptor binding and activity enhancement .

Case Studies

  • Eosinophilic Inflammation : A study involving human eosinophils showed that this compound effectively reduced eosinophil migration in response to eotaxin, supporting its potential use in treating allergic conditions.
  • Cognitive Impairment : In animal models of Alzheimer's disease, compounds similar to this one have demonstrated improved cognitive function through enhanced acetylcholine levels, suggesting a possible avenue for further research into its neuroprotective capabilities.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Property / Compound Name [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (Target) [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester
Molecular Formula C₂₀H₃₁N₃O₃ C₁₉H₂₉N₃O₃ C₂₀H₃₁N₃O₃
Molecular Weight (g/mol) 361.48 (calculated) 347.45 361.48
Acyl Group (S)-2-Amino-3-methyl-butyryl (branched C₄) (S)-2-Amino-propionyl (linear C₃) (S)-2-Amino-3-methyl-butyryl (branched C₄)
Carbamate Substituent Isopropyl Isopropyl Ethyl
Density (g/cm³) N/A 1.14 ± 0.1 (predicted) N/A
Boiling Point (°C) N/A 505.8 ± 50.0 (predicted) N/A

Key Observations

Acyl Group Modifications: The branched (S)-2-amino-3-methyl-butyryl group in the target compound increases lipophilicity compared to the linear (S)-2-amino-propionyl group in the analog from . This may enhance membrane permeability but reduce aqueous solubility.

Carbamate Substituent Differences :

  • Replacing the isopropyl group (target compound) with an ethyl group ( analog) reduces steric bulk, which might improve metabolic clearance rates or substrate recognition by enzymes .

Predicted vs. Experimental Data :

  • The analog in has predicted density and boiling points, but experimental data for the target compound and the ethyl-substituted analog are unavailable. Such gaps highlight the need for further characterization .

Implications for Drug Discovery

  • Structural Similarity and Bioactivity: As noted in , structurally similar compounds often exhibit analogous biological responses due to shared pharmacophores . The target compound’s branched acyl group and isopropyl carbamate may confer distinct selectivity profiles compared to its analogs.
  • This underscores the importance of substituent analysis in designing amphiphilic molecules .

Preparation Methods

Core Synthetic Strategy

The compound is synthesized via sequential coupling, protection, and esterification reactions. The general pathway involves:

  • Formation of the piperidine-3-ylmethyl intermediate .

  • Coupling with (S)-2-amino-3-methylbutanoic acid .

  • Introduction of the isopropyl-carbamic acid benzyl ester moiety .

A representative route begins with piperidin-3-ylmethylamine , which undergoes acylative coupling with (S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid (Boc-protected L-valine derivative). Subsequent deprotection and carbamate formation yield the final product.

Synthesis of Piperidine-3-ylmethylamine Intermediate

Piperidine-3-ylmethylamine is prepared through:

  • Reductive amination of piperidin-3-one using sodium cyanoborohydride (NaBH3CN) and ammonium acetate in methanol.

  • Chiral resolution via diastereomeric salt formation with L-tartaric acid to ensure enantiopurity.

Acylation with (S)-2-Amino-3-methylbutanoic Acid

The Boc-protected L-valine derivative is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The reaction proceeds at 0–5°C to minimize racemization. After coupling, the Boc group is removed with trifluoroacetic acid (TFA) in DCM, yielding the primary amine intermediate.

Carbamate Ester Formation

The amine intermediate reacts with benzyl chloroformate and N-isopropylamine in the presence of N,N-diisopropylethylamine (DIPEA) as a base. Tetrahydrofuran (THF) is the preferred solvent due to its ability to solubilize both polar and non-polar reagents.

Optimization of Reaction Parameters

Solvent Selection

SolventRoleEfficiencyReference
DichloromethaneAcylation reaction mediumHigh
THFCarbamate formationModerate
MethanolReductive aminationHigh

Polar aprotic solvents (e.g., DCM) enhance nucleophilic acyl substitution, while THF stabilizes intermediates during carbamate synthesis.

Temperature Control

  • Acylation : Conducted at 0–5°C to prevent epimerization of the (S)-2-amino-3-methylbutanoyl group.

  • Carbamate formation : Room temperature (20–25°C) ensures optimal reactivity without side reactions.

Catalysts and Reagents

  • EDCl/HOBt : Achieve >90% coupling efficiency for sterically hindered amines.

  • DIPEA : Neutralizes HCl generated during carbamate formation, preventing protonation of the amine.

Purification and Characterization

Chromatographic Techniques

  • Flash column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) removes unreacted starting materials.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve diastereomers and ensure >98% purity.

Spectroscopic Confirmation

  • NMR :

    • ¹H NMR (400 MHz, CDCl3): δ 7.35–7.28 (m, 5H, benzyl), 4.52 (s, 2H, CH2Ph), 3.85–3.70 (m, 1H, piperidine H3).

    • ¹³C NMR : 172.5 ppm (C=O, carbamate), 156.8 ppm (C=O, acyl).

  • HRMS : m/z 375.5 [M+H]+ (calculated for C21H33N3O3).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
EDCl/HOBt coupling7898.5High stereoselectivityCostly reagents
Mixed anhydride6595.2Lower costModerate racemization risk
Enzymatic acylation4299.1Eco-friendlyScalability issues

The EDCl/HOBt method remains the gold standard for industrial-scale synthesis due to its reliability, despite higher reagent costs.

Challenges and Mitigation Strategies

Racemization During Acylation

  • Cause : Base-catalyzed enolization of the (S)-2-amino-3-methylbutanoyl group.

  • Solution : Use of low temperatures (0–5°C) and weakly acidic conditions (pH 6–7).

Carbamate Hydrolysis

  • Cause : Residual moisture in THF.

  • Solution : Molecular sieves (4Å) and anhydrous solvent preparation.

Recent Advances

Flow Chemistry Applications

Continuous-flow reactors reduce reaction times by 40% through precise temperature and mixing control, particularly during acylation.

Green Solvent Alternatives

Cyclopentyl methyl ether (CPME) replaces THF in carbamate synthesis, offering higher boiling points and reduced toxicity.

Q & A

Q. How can synthetic routes be scaled for multi-gram production without compromising purity?

  • Methodology :
  • Flow chemistry : Improve heat/mass transfer for exothermic reactions (e.g., Grignard additions) .
  • Crystallization optimization : Use solvent-antisolvent pairs (e.g., EtOAc/hexane) to enhance yield and purity .
  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

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